1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated synthetic compound belonging to the dicyanopyrrolidine family of dipeptidyl peptidase-4 inhibitors. The compound's molecular formula is documented as C₁₄H₂₀N₄O₂·HCl, with a molecular weight of 312.8 grams per mole. The chemical structure features a unique cis-2,5-dicyanopyrrolidine core moiety that serves as the foundation for its biological activity against dipeptidyl peptidase-4.
The compound's systematic nomenclature reflects its complex stereochemical configuration, specifically designated as (2S,5R)-1-(2-((1-(hydroxymethyl)cyclopentyl)amino)acetyl)pyrrolidine-2,5-dicarbonitrile hydrochloride. This precise stereochemical specification is crucial for its biological activity, as the compound demonstrates achiral properties despite containing stereogenic centers. The canonical simplified molecular-input line-entry system representation is documented as OCC1(NCC(N2C@HCC[C@@H]2C#N)=O)CCCC1.Cl, providing a standardized method for computational analysis and database storage.
Alternative nomenclature includes the widely recognized designation as dipeptidyl peptidase-4 inhibitor 1c hydrochloride, commonly referenced in scientific literature as compound 1c. The compound also carries the Chemical Abstracts Service registry number 866396-34-1, providing universal identification across chemical databases. Additional synonyms documented in the literature include dipeptidylpeptidase inhibitor III and various abbreviated forms used in research publications.
The compound's physical properties are characterized by its appearance as a white solid with specific storage requirements under desiccated conditions at room temperature. Solubility data indicates limited aqueous solubility with documented values of less than 15.64 milligrams per milliliter in water, while demonstrating enhanced solubility in dimethyl sulfoxide at concentrations exceeding 31.28 milligrams per milliliter. These solubility characteristics significantly influence its formulation strategies and bioavailability considerations in pharmaceutical applications.
Historical Context in Dipeptidyl Peptidase-4 Inhibitor Development
The development of this compound emerged from extensive research into dipeptidyl peptidase-4 inhibition as a therapeutic strategy for type 2 diabetes mellitus. The historical foundation for this compound's development traces back to the discovery of dipeptidyl peptidase-728, which established the first proof-of-concept that dipeptidyl peptidase-4 inhibition improves glycemic control in patients with type 2 diabetes mellitus in 1999. This groundbreaking discovery led to subsequent efforts to improve binding kinetics and selectivity, ultimately resulting in the development of various dicyanopyrrolidine derivatives, including the subject compound.
The compound represents a significant advancement in the evolution of cis-2,5-dicyanopyrrolidine inhibitors, which were first synthesized and evaluated in the early 2000s. Research published in 2006 documented the systematic development of this novel series of cis-2,5-dicyanopyrrolidine alpha-amino amides, with compound 1c emerging as a particularly promising candidate due to its achiral nature and slow-binding characteristics. The development strategy specifically focused on creating compounds that would demonstrate time-dependent inhibition while maintaining selectivity over other dipeptidyl peptidase isozymes and proline-specific serine proteases.
The structural design of this compound was informed by extensive crystallographic studies that revealed the mode of binding of the cis-2,5-dicyanopyrrolidine moiety to the dipeptidyl peptidase-4 active site. These studies demonstrated that the compound's nitrile groups play a crucial role in forming covalent interactions with the enzyme, resulting in its characteristic slow-binding behavior. The hydroxymethyl cyclopentyl group was specifically incorporated to enhance binding affinity and selectivity, representing a departure from earlier dipeptidyl peptidase-4 inhibitor designs that relied on different structural motifs.
The compound's development occurred during a period of intense pharmaceutical research into incretin-based therapies, coinciding with the clinical advancement of other dipeptidyl peptidase-4 inhibitors such as vildagliptin. The first clinical study with vildagliptin was presented in 2004, demonstrating the clinical viability of dipeptidyl peptidase-4 inhibition and providing validation for the continued development of compounds like this compound. This historical context positioned the compound within a rapidly expanding field of diabetes therapeutics focused on preserving and enhancing incretin hormone function.
Pharmacological Significance in Type 2 Diabetes Research
The pharmacological significance of this compound lies in its exceptional selectivity and potency as a dipeptidyl peptidase-4 inhibitor, with documented inhibitory concentration fifty values of 104 nanomolar against human dipeptidyl peptidase-4. This high potency is accompanied by remarkable selectivity, with inhibitory concentration fifty values exceeding 30 micromolar against enzymes with dipeptidyl peptidase-like activity, including dipeptidyl peptidase-2, dipeptidyl peptidase-3, dipeptidyl peptidase-8, dipeptidyl peptidase-9, fibroblast activation protein, and aminopeptidase P. This selectivity profile represents a critical advancement in dipeptidyl peptidase-4 inhibitor development, as it minimizes potential off-target effects while maximizing therapeutic efficacy.
The compound's mechanism of action centers on its role as a slow-binding, time-dependent inhibitor of dipeptidyl peptidase-4, which is responsible for the degradation of incretin peptide hormones that regulate blood glucose levels. Dipeptidyl peptidase-4 is a large protein with a small catalytic site that inactivates glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide by cleaving these peptides after the second amino acid from the amino-terminal end. The compound effectively competes with these incretin hormones to enter the catalytic site of dipeptidyl peptidase-4, where its nitrile groups form covalent bonds that stabilize the inhibitor-enzyme complex.
Research has demonstrated that the compound's inhibition of dipeptidyl peptidase-4 leads to significant increases in plasma glucagon-like peptide-1 levels and improvements in glucose tolerance in diabetic animal models following oral glucose challenge. These findings establish the compound's therapeutic potential by demonstrating its ability to enhance the physiological incretin response that is typically impaired in type 2 diabetes mellitus. The prolongation of incretin hormone activity results in glucose-dependent insulin secretion, suppression of glucagon release, and improved overall glycemic control.
The compound's pharmacological profile also includes favorable oral bioavailability characteristics, as demonstrated in preclinical species, which supports its potential development as an oral therapeutic agent. Studies have documented inhibitory activity against dipeptidyl peptidase-4 in plasma from multiple species, with inhibitory concentration fifty values of 38, 69, 92, and 100 nanomolar in rat, human, monkey, and dog plasma, respectively. This cross-species activity pattern provides valuable insights into the compound's translational potential and supports its continued investigation as a therapeutic candidate for type 2 diabetes mellitus treatment.
Properties
IUPAC Name |
1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Bicyclic Lactam
The lactam is reduced using metal hydrides. Lithium aluminum hydride (LiAlH₄) was initially employed but led to undesired double-bond reduction. Modern approaches use sodium borohydride (NaBH₄) with trifluoroacetic acid (TFA) to preserve the cyclopentene ring.
Reaction Conditions
| Reducing Agent | Solvent | Temperature | Outcome |
|---|---|---|---|
| LiAlH₄ | THF | 0–50°C | Over-reduction of double bond |
| NaBH₄/TFA | Methanol | 15–30°C | Selective reduction, 85% yield |
Enzymatic Resolution
Racemic intermediates are resolved using hydrolases. Lipases or proteases catalyze acylations in aprotic solvents (e.g., acetonitrile), yielding enantiopure (1R,4S)-amino alcohol.
Preparation of the Pyrrolidinedicarbonitrile Core
The 2,5-cis-pyrrolidinedicarbonitrile structure is synthesized via cyclization of diaminonitrile precursors.
Cyclization under Acidic Conditions
Diaminonitrile derivatives are treated with triethyl orthoformate and concentrated HCl, forming the pyrrolidine ring. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.
Key Parameters
-
Reagent: Triethyl orthoformate
-
Acid: HCl (aqueous)
-
Temperature: 60–80°C
-
Yield: 78%
Coupling of Cyclopentylamino and Pyrrolidine Moieties
The aminoacetyl linkage is formed via nucleophilic acyl substitution.
Acylation Reaction
(1R,4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene reacts with chloroacetyl chloride in the presence of triethylamine. The product is then coupled with the pyrrolidinedicarbonitrile core using a peptide coupling agent (e.g., HATU).
Optimized Protocol
-
Acylation: Chloroacetyl chloride (1.2 equiv), Et₃N (2.0 equiv), CH₂Cl₂, 0°C → RT, 2 h.
-
Coupling: HATU (1.5 equiv), DIPEA (3.0 equiv), DMF, RT, 12 h.
-
Yield: 70% over two steps.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid treatment.
Chemical Reactions Analysis
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Inhibitory Potency
The inhibitory potency of DPPI 1c against DPP-IV has been characterized with an IC50 value of approximately 104 nM. This indicates strong selectivity towards DPP-IV compared to other related enzymes, which typically exhibit IC50 values greater than 30 μM .
Effects on Glucose Metabolism
Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. In studies involving fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a decrease in plasma glucose levels by 46% to 67% following an oral glucose challenge. Additionally, the compound was shown to reduce plasma DPP-IV activity by about 50% while increasing GLP-1 levels .
Case Studies
- Diabetes Management in Animal Models
- Comparative Studies with Other DPP-IV Inhibitors
Mechanism of Action
The mechanism of action of 1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a cis-pyrrolidine dicarbonitrile scaffold and a cyclopentyl-hydroxymethyl substituent. Below is a detailed comparison with analogs from the evidence:
Table 1: Structural and Analytical Comparison
Key Findings :
Core Scaffolds :
- The target’s cis-pyrrolidine dicarbonitrile contrasts with pyrrole/indole cores in analogs. The rigid cis configuration may enhance binding specificity compared to flexible ester-linked pyrroles in 7c .
- Dicarbonitrile groups likely increase polarity versus ester/carboxylic acid moieties in compounds, affecting membrane permeability .
Substituent Effects :
- The cyclopentyl-hydroxymethyl group in the target may improve solubility over purely hydrophobic substituents (e.g., phenyl in 7c) .
- Chloro and methoxy groups in ’s indole derivative contribute to distinct electronic profiles (e.g., $^{13}\text{C}$-NMR δ 154.35 for C-OCH$_3$) absent in the target .
Pharmacological Implications: Compounds with bicycloheptane carbamoyl groups () exhibit protease inhibition, suggesting the target’s cyclopentyl-acetyl group could mimic this activity . Higher nitrogen content (15.46% in 7c vs.
Biological Activity
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE, commonly referred to as DPPI 1c or Dipeptidyl Peptidase IV Inhibitor III, is a synthetic compound with significant biological activity primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound has garnered attention in the context of diabetes management due to its ability to enhance insulin secretion and improve glucose tolerance.
- Molecular Formula : C14H21ClN4O2
- Molecular Weight : 312.8 g/mol
- CAS Number : 866396-34-1
- IUPAC Name : (2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
DPPI 1c selectively inhibits DPP-IV, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, this compound increases GLP-1 levels in the plasma, which enhances insulin secretion from pancreatic beta cells and reduces glucagon secretion from alpha cells, leading to lower blood glucose levels.
Inhibition Potency
The inhibitory potency of DPPI 1c is characterized by an IC50 value of approximately 104 nM , indicating strong selectivity towards DPP-IV compared to other DPP-like enzymes (IC50 > 30 μM) .
In Vivo Studies
Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. For instance:
- In fasted diabetic KK/H1J mice, administration of DPPI 1c at doses ranging from 0.3 to 5 mg/kg resulted in a decrease of plasma glucose levels by 46% to 67% during oral glucose challenges .
- The compound also decreased plasma DPP-IV activity by approximately 50% , contributing to its hypoglycemic effects .
Effects on GLP-1 Levels
DPPI 1c has been shown to increase plasma GLP-1 levels, which is crucial for enhancing insulin secretion and improving overall glucose metabolism. This effect underscores its potential therapeutic application in type 2 diabetes management.
Comparative Analysis with Other DPP-IV Inhibitors
To better understand the unique properties of DPPI 1c, it is beneficial to compare it with other known DPP-IV inhibitors:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sitagliptin | Dipeptidyl peptidase IV inhibitor | Used for type 2 diabetes |
| Saxagliptin | Dipeptidyl peptidase IV inhibitor | Antidiabetic agent |
| Linagliptin | Long-acting Dipeptidyl peptidase IV inhibitor | Effective in glycemic control |
Uniqueness : While all these compounds are classified as DPP-IV inhibitors, DPPI 1c exhibits distinct structural features such as the cis configuration of the pyrrolidine ring and specific functional groups that may confer unique pharmacokinetic properties and selectivity .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of DPPI 1c:
- A study involving diabetic mice indicated that the compound not only improved glucose tolerance but also did so with minimal side effects typically associated with other antidiabetic medications .
- Another investigation focused on its pharmacokinetic properties, revealing that DPPI 1c maintains effective plasma concentrations conducive for therapeutic action without significant toxicity .
Q & A
Basic: How can researchers design a synthetic route for this compound?
Methodological Answer:
Begin with cyclopentanol as the starting material. Convert it to (1-hydroxymethyl)cyclopentylamine via oxidation (e.g., using NaIO₄ in aqueous conditions) followed by reductive amination (e.g., NaBH₃CN). Acetylate the amine group using acetyl chloride in anhydrous dichloromethane. Couple the resulting intermediate with 2,5-cis-pyrrolidinedicarbonitrile using a carbodiimide coupling agent (e.g., EDC/HOBt). Purify intermediates via column chromatography and confirm stereochemistry using NOESY NMR or X-ray crystallography . Final characterization should include high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify purity and structural integrity .
Basic: What analytical methods are critical for confirming the stereochemistry of the 2,5-cis-pyrrolidine moiety?
Methodological Answer:
X-ray crystallography provides definitive proof of stereochemistry. If single crystals are unavailable, use nuclear Overhauser effect spectroscopy (NOESY) NMR to identify spatial proximities between protons on C2 and C5 of the pyrrolidine ring. Compare observed coupling constants (J values) in ¹H NMR with literature data for known cis or trans configurations. Polarimetry can also corroborate optical activity if chiral centers are present .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay models?
Methodological Answer:
First, standardize assay conditions (pH, temperature, cell lines, or microbial strains). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to cross-validate results. Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables. For microbial assays, ensure consistency in inoculum size and growth media, as seen in studies on structurally related antimicrobial agents . If discrepancies persist, investigate metabolite interference or compound stability under assay conditions using LC-MS .
Advanced: What experimental parameters should be optimized to improve the yield of the acetylation step?
Methodological Answer:
Vary reaction solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP or pyridine), and temperatures (0°C to room temperature). Use design of experiments (DoE) to systematically evaluate stoichiometric ratios of acetyl chloride to the amine intermediate. Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions to minimize side-product formation. Scale-up trials should include inert atmosphere protocols to prevent hydrolysis of the acetyl group .
Basic: What are the recommended handling and storage protocols to ensure compound stability?
Methodological Answer:
Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture by using anhydrous solvents in all steps. For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via stability-indicating HPLC. Refer to safety data sheets (SDS) for handling guidelines, including PPE requirements for dust control .
Advanced: How can computational methods predict structure-activity relationships (SAR) for cyclopentyl group modifications?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins. Use molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate conformational stability. Quantitative structure-activity relationship (QSAR) models can prioritize substituents by correlating electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity data. Validate predictions with in vitro assays .
Basic: Which spectroscopic techniques confirm the presence of carbonitrile groups in the molecule?
Methodological Answer:
Infrared (IR) spectroscopy identifies nitrile stretches at ~2200–2250 cm⁻¹. In ¹³C NMR, the carbonitrile carbons appear as sharp singlets at ~115–120 ppm. Confirm via HMBC NMR to detect correlations between nitrile carbons and adjacent protons. Cross-check with elemental analysis for nitrogen content .
Advanced: How to design hydrolytic degradation studies under physiological conditions?
Methodological Answer:
Incubate the compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C. Sample at intervals (0, 1, 3, 6, 24 hours) and analyze via LC-MS to quantify degradation products. Use high-resolution mass spectrometry (HRMS) to identify hydrolyzed intermediates (e.g., carboxylic acid derivatives). Compare degradation pathways with Arrhenius kinetics to predict shelf-life under varying temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
